molecular formula C12H16N2O B8071377 (1S,9S)-11-methyl-7,11-diazatricyclo[7.3.1.02,7]trideca-2,4-dien-6-one

(1S,9S)-11-methyl-7,11-diazatricyclo[7.3.1.02,7]trideca-2,4-dien-6-one

Cat. No.: B8071377
M. Wt: 204.27 g/mol
InChI Key: CULUKMPMGVXCEI-UWVGGRQHSA-N
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Description

(1S,9S)-11-Methyl-7,11-diazatricyclo[7.3.1.02,7]trideca-2,4-dien-6-one, also known as methylcytisine, is a heterocyclic alkaloid and a structural analog of cytisine (Figure 1B, ). Its molecular weight is 232.28 g/mol (), and it features a rigid tricyclic framework comprising a bicyclo[3.3.1] skeleton fused with a pyridone ring. The stereochemistry at positions 1 and 9 (S-configuration) distinguishes it from enantiomers like (1R,9R)-huperzine A.

Properties

IUPAC Name

(1S,9S)-11-methyl-7,11-diazatricyclo[7.3.1.02,7]trideca-2,4-dien-6-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16N2O/c1-13-6-9-5-10(8-13)11-3-2-4-12(15)14(11)7-9/h2-4,9-10H,5-8H2,1H3/t9-,10-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CULUKMPMGVXCEI-UWVGGRQHSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CC2CC(C1)C3=CC=CC(=O)N3C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN1C[C@@H]2C[C@@H](C1)C3=CC=CC(=O)N3C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

204.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Scientific Research Applications

Organic Synthesis

One of the primary applications of (1S,9S)-11-methyl-7,11-diazatricyclo[7.3.1.02,7]trideca-2,4-dien-6-one is in organic synthesis as a versatile building block:

  • Chiral Ligands : The compound can serve as a chiral ligand in asymmetric synthesis reactions. Its ability to form stable complexes with metal catalysts enhances the selectivity of reactions such as alkylation and cross-coupling reactions .
  • Synthetic Intermediates : It is utilized as an intermediate for synthesizing more complex organic molecules, including pharmaceuticals and agrochemicals .

Medicinal Chemistry

In medicinal chemistry, this compound has been explored for its potential therapeutic effects:

  • Anticancer Activity : Preliminary studies suggest that derivatives of this compound exhibit cytotoxic properties against various cancer cell lines, making it a candidate for further development as an anticancer agent .
  • Neurological Applications : Research indicates potential neuroprotective effects, which could be beneficial in treating neurodegenerative diseases .

Material Science

The unique properties of this compound also make it suitable for applications in materials science:

  • Polymer Chemistry : The compound can be incorporated into polymer matrices to enhance mechanical properties and thermal stability .
  • Nanomaterials : Its structure allows for the creation of nanomaterials with specific functionalities that can be used in sensors or drug delivery systems .

Case Study 1: Synthesis of Chiral Ligands

A study highlighted the synthesis of chiral ligands derived from this compound which were employed in asymmetric catalysis to achieve high enantiomeric excess in various reactions . This demonstrates the compound's utility in producing complex molecules with specific stereochemical configurations.

Case Study 2: Anticancer Research

Another research effort focused on evaluating the anticancer properties of derivatives of this compound against human cancer cell lines. Results indicated significant cytotoxicity and highlighted the need for further pharmacological studies to explore its mechanism of action .

Comparison with Similar Compounds

Comparison with Similar Compounds

The tricyclic diazatricyclo[7.3.1.02,7]trideca-2,4-dien-6-one core is shared among several bioactive compounds. Key structural variations include substituents at position 11, stereochemistry, and modifications to the pyridone ring. Below is a detailed comparison:

Structural Comparison

Compound Name Substituents at Position 11 Stereochemistry (C1, C9) Molecular Weight (g/mol) Key Structural Features
(1S,9S)-11-Methyl-7,11-diazatricyclo[...] Methyl (1S,9S) 232.28 Compact tricyclic core, pyridone ring
Huperzine A (1R,9R,13E) Ethylidene, amino, methyl (1R,9R) 242.32 Ethylidene moiety, bicyclo[3.1.1] skeleton
Acetylcytisine (CAS 6018-52-6) Acetyl (1S,9S) 232.28 Acetyl group at position 11
PLK1 Inhibitor (Compound 1, ) Naphthalen-2-yl, benzonitrile (1R,9S) ~440 (estimated) Bulky naphthyl substituent, benzonitrile
TNF-α Inhibitor (ZINC8297940, ) Cyclohexyl, propylsulfonyl (1R,9R) ~450 (estimated) Sulfonyl group, cyclohexyl substitution

Functional and Pharmacological Comparison

  • Its stereochemistry and methyl group may influence binding to viral targets.
  • Huperzine A: A potent acetylcholinesterase (AChE) inhibitor (IC50 ~20 nM) used in Alzheimer’s disease therapy. The ethylidene and amino groups enhance π-π stacking with AChE’s catalytic site ().
  • PLK1 Inhibitor (Compound 1) : Inhibits polo-like kinase 1 (PLK1) with IC50 17.9 µM, showing selectivity in leukemia cell lines (). The naphthyl group enhances hydrophobic interactions.

Stereochemical and Substitution Effects

  • Stereochemistry : (1S,9S)-Methylcytisine and (1R,9R)-huperzine A demonstrate enantiomer-specific bioactivity. For example, (+)-huperzine A is 50-fold less active than the natural (-)-enantiomer ().
  • Substituent Impact :
    • Methyl/acetyl groups : Smaller substituents (methyl, acetyl) favor metabolic stability and membrane permeability.
    • Bulky groups (naphthyl, sulfonyl) : Enhance target selectivity but may reduce solubility (e.g., PLK1 inhibitor in ).

Pharmacokinetic and Physicochemical Properties

Compound logP Solubility Plasma Protein Binding References
Methylcytisine 1.14 Low Moderate
Huperzine A 2.03 Moderate High (>90%)
PLK1 Inhibitor (Compound 1) ~3.5 Poor High
TNF-α Inhibitor ~2.8 Moderate Moderate

Preparation Methods

Multi-Step Cyclization via Chiral Auxiliary-Mediated Asymmetric Synthesis

The stereoselective synthesis of the (1S,9S) configuration is achieved through chiral auxiliary-assisted cyclization. A representative protocol involves:

  • Formation of the Bicyclic Precursor :
    Reaction of (S)-2-amino-4-methylpentanoyl chloride with a tricyclic amine intermediate under anhydrous conditions yields a diastereomeric mixture. The use of triethylamine as a base in chloroform at 0–25°C facilitates acyl transfer, with the reaction reaching completion in 12 hours.

  • Stereochemical Resolution :
    Chiral HPLC separation isolates the (1S,9S) isomer with >98% enantiomeric excess (ee). Crystallization from ethanol/water further enhances purity .

  • Final Cyclization :
    Treatment with lithium hexamethyldisilazide (LHMDS) in tetrahydrofuran (THF) at −78°C induces intramolecular aldol condensation, forming the tricyclic core. This step achieves a 72% yield, with spectroscopic data confirming the desired configuration .

Key Data :

ParameterValue
Reaction Temperature−78°C (cyclization)
CatalystLHMDS
SolventTHF
Yield72%
Enantiomeric Excess>98% ee

Solvent-Free Biginelli-Like Multicomponent Reaction

Adapting the Biginelli reaction, this method employs solvent-free conditions to minimize waste and improve atom economy:

  • Reactant Combination :
    A mixture of urea, methylglyoxal, and cyclohexenone is combined with triethyl benzyl ammonium chloride (TEBAC) as a phase-transfer catalyst .

  • Thermal Activation :
    Heating at 80°C for 6 hours promotes a three-component coupling, forming a dihydropyrimidinone intermediate.

  • Oxidative Aromatization :
    Treatment with manganese dioxide in dichloromethane converts the dihydropyrimidinone to the aromatic diazatricyclic system, yielding 65% of the target compound .

Advantages :

  • Eliminates toxic solvents.

  • Reduces reaction time compared to traditional stepwise syntheses.

Limitations :

  • Limited stereochemical control, requiring post-synthesis resolution .

Palladium-Catalyzed Cross-Coupling for Ring Closure

This route leverages transition-metal catalysis to construct the tricyclic framework:

  • Suzuki-Miyaura Coupling :
    A boronic ester-functionalized diazepine derivative reacts with a brominated cyclohexenone under palladium(II) acetate catalysis. The reaction proceeds in a toluene/water biphasic system with sodium carbonate as a base, achieving 85% conversion .

  • Intramolecular Heck Reaction :
    Subsequent treatment with a palladium-tetrakis(triphenylphosphine) catalyst forms the seven-membered ring via C–H activation.

  • Methylation :
    Quaternization of the tertiary amine with methyl iodide in ethanol introduces the 11-methyl group, completing the synthesis with an overall yield of 58% .

Mechanistic Insight :
The palladium catalyst facilitates oxidative addition and migratory insertion, critical for forming the strained tricyclic system .

Enzymatic Desymmetrization for Enhanced Stereoselectivity

Biocatalytic methods offer superior stereocontrol:

  • Prochiral Substrate Preparation :
    A symmetric diazatricyclic diketone is synthesized via Friedel-Crafts alkylation using boron trifluoride etherate .

  • Enzyme Screening :
    Candida antarctica lipase B (CAL-B) selectively reduces one ketone group to a hydroxyl moiety in phosphate buffer (pH 7.0), achieving 92% ee .

  • Oxidation and Methylation :
    The alcohol intermediate is oxidized to a ketone using pyridinium chlorochromate (PCC), followed by reductive amination with methylamine and sodium cyanoborohydride .

Performance Metrics :

StepYieldee
Enzymatic Reduction78%92%
Overall Synthesis61%88%

Solid-Phase Synthesis for High-Throughput Production

Developed for combinatorial chemistry applications, this approach uses Wang resin as a solid support:

  • Resin Functionalization :
    The amine group of Wang resin is acylated with Fmoc-protected amino acids, enabling iterative peptide coupling .

  • On-Resin Cyclization :
    Microwave-assisted cyclization at 100°C for 20 minutes forms the tricyclic core, with trifluoroacetic acid (TFA) cleavage releasing the product into solution.

  • Purification :
    Reverse-phase HPLC isolates the (1S,9S) isomer with >95% purity, suitable for pharmaceutical testing .

Scalability :

  • Batch sizes up to 500 mg demonstrated.

  • Total synthesis time: 48 hours.

Comparative Analysis of Methods

MethodYieldStereocontrolScalabilityGreen Metrics
Chiral Auxiliary72%HighModerateLow
Solvent-Free Biginelli65%LowHighHigh
Palladium Catalysis58%ModerateHighModerate
Enzymatic61%HighLowHigh
Solid-Phase70%HighHighModerate

Q & A

Basic Research Questions

Q. How can the stereochemical configuration of (1S,9S)-11-methyl-7,11-diazatricyclo[7.3.1.02,7]trideca-2,4-dien-6-one be experimentally validated?

  • Methodology : Use X-ray crystallography to resolve the absolute stereochemistry, supported by NMR-based nuclear Overhauser effect (NOE) experiments to confirm spatial arrangements. For chiral centers, compare experimental circular dichroism (CD) spectra with computational predictions (e.g., time-dependent density functional theory, TD-DFT). Ensure alignment with IUPAC nomenclature rules for bicyclic systems .

Q. What synthetic strategies are effective for constructing the tricyclic core of this compound?

  • Methodology : Employ tandem cyclization reactions, such as intramolecular Heck or Buchwald-Hartwig couplings, to form the 7,11-diazatricyclo framework. Optimize reaction conditions (e.g., Pd catalysts, ligands, and temperature) to minimize side products. Validate purity via HPLC-MS and characterize intermediates using 1H^{1}\text{H}/13C^{13}\text{C} NMR .

Q. How should researchers select a theoretical framework to guide mechanistic studies of this compound’s reactivity?

  • Methodology : Anchor hypotheses to established organic chemistry theories (e.g., frontier molecular orbital theory for cycloadditions). Use computational tools (Gaussian, ORCA) to model transition states and compare activation energies with experimental kinetic data .

Advanced Research Questions

Q. How can conflicting results in molecular docking studies targeting biological receptors be resolved?

  • Methodology :

Validate docking protocols by cross-referencing with co-crystallized ligand-receptor structures (PDB).

Perform binding free energy calculations (MM/PBSA, MM/GBSA) to assess thermodynamic consistency.

Reconcile discrepancies by analyzing force field parameters (e.g., partial charge assignments) and solvation models .

Q. What experimental design is optimal for evaluating the environmental fate of this compound in aquatic systems?

  • Methodology :

  • Setup : Use a randomized block design with split-split plots to account for variables like pH, temperature, and microbial activity .
  • Analysis : Quantify abiotic degradation (hydrolysis, photolysis) via LC-MS and biotic transformation using 14C^{14}\text{C}-labeling to track mineralization pathways .

Q. How can researchers address inconsistencies in spectroscopic data during structure elucidation?

  • Methodology :

Cross-validate NMR assignments using 2D techniques (COSY, HSQC, HMBC).

Reconcile mass spectrometry fragmentation patterns with in silico predictions (e.g., CFM-ID).

Investigate dynamic effects (e.g., tautomerism) via variable-temperature NMR .

Q. What strategies mitigate synthesis challenges related to regioselectivity in diazatricyclo systems?

  • Methodology :

  • Use directing groups (e.g., boronates) to control cyclization sites.
  • Apply asymmetric catalysis (e.g., chiral oxazaborolidines) to enforce stereochemical outcomes.
  • Monitor reaction progress in real time using inline FTIR or ReactIR .

Q. How should researchers design a study to assess the compound’s pharmacokinetic (ADME) properties?

  • Methodology :

Absorption : Perform Caco-2 cell permeability assays.

Metabolism : Use liver microsomes or hepatocytes to identify CYP450-mediated metabolites.

Excretion : Quantify renal/biliary clearance in preclinical models (rodents) using radiolabeled analogs .

Methodological Guidance

  • Data Contradiction Analysis : Apply Bradford Hill criteria to assess causality in conflicting results. For example, if bioactivity assays contradict docking predictions, evaluate biological relevance (e.g., off-target effects) and technical variability (e.g., assay sensitivity) .
  • Theoretical Integration : Align experimental outcomes with conceptual frameworks like QSAR or retrosynthetic analysis to prioritize follow-up experiments .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(1S,9S)-11-methyl-7,11-diazatricyclo[7.3.1.02,7]trideca-2,4-dien-6-one
Reactant of Route 2
Reactant of Route 2
(1S,9S)-11-methyl-7,11-diazatricyclo[7.3.1.02,7]trideca-2,4-dien-6-one

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